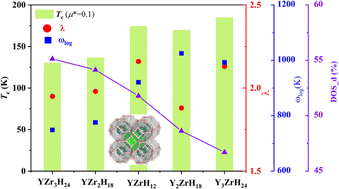Pressure-induced high-temperature superconductivity in ternary Y–Zr–H compounds†
Physical Chemistry Chemical Physics Pub Date: 2023-01-21 DOI: 10.1039/D2CP05850B
Abstract
Compressed hydrogen-rich compounds have received extensive attention as appealing contenders for superconductors. Here, we found several stable hydrides YZrH6, YZrH8, YZr3H16 and YZrH18, and a series of metastable clathrate hexahydrides in the systematic investigation of Y–Zr–H ternary hydrides under pressure. Electron-phonon coupling calculations indicate that they all exhibit high temperature superconductivity and perform better than the binary Zr–H system. YZrH6 can maintain dynamic stability down to ambient pressure and keep a critical temperature (Tc) of 16 K. The stable YZrH18 and metastable Y3ZrH24 with high hydrogen content exhibit high Tc of 156 K and 185 K at 200 GPa, respectively. Further analysis shows that the phonon modes associated with H atoms contribute significantly to the electron–phonon coupling. The hydrogen content and the stoichiometric ratio of Y and Zr closely affect the density of states at the Fermi level, thereby affecting the superconductivity. Our work presents an important step toward understanding the superconductivity and stability of transition metal ternary hydrides.


Recommended Literature
- [1] Achieving long-term zero-thermal-quenching with the assistance of carriers from deep traps†
- [2] Application of percolation concepts to electrical conductivity of polyaniline–inorganic salt composites
- [3] Palladium on nano-magnetite: a magnetically reusable catalyst in the ligand- and copper-free Sonogashira and Stille cross-coupling reactions
- [4] Polyoxometalate charge directed coordination assemblies: Macrocycles and polymer chains†
- [5] Catalytic reduction of p-nitrophenol over precious metals/highly ordered mesoporous silica
- [6] Kinetic study of the reactions of CF3O2 radicals with Cl and NO
- [7] UVA/Vis-induced nitrous acid formation on polyphenolic films exposed to gaseous NO2†
- [8] Two platinum(ii) complexes with a 4-phenyl-4H-1,2,4-triazole derivative as an ancillary ligand for efficient green OLEDs†
- [9] Back cover
- [10] Regioselective C(sp3)–H fluorination of ketones: from methyl to the monofluoromethyl group†

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 14770-51-5
-
CAS no.: 15178-48-0









